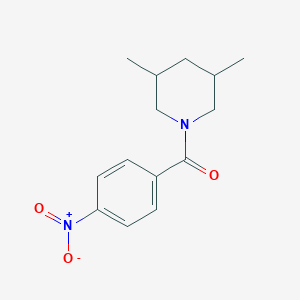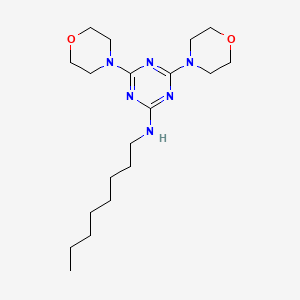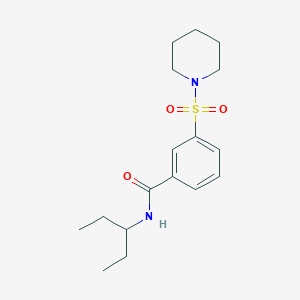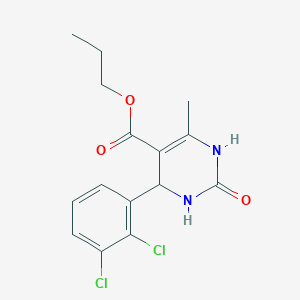![molecular formula C10H12BrClO2 B4965901 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene](/img/structure/B4965901.png)
1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene, also known as BCEE, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BCEE is a member of the family of halogenated benzene derivatives, which have been shown to possess a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene is not fully understood. However, it is believed to interact with metal ions and enzymes in a manner that disrupts their normal function. 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene has been shown to bind to copper ions, leading to the formation of a fluorescent complex. It has also been suggested that 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene may inhibit acetylcholinesterase by binding to the enzyme's active site.
Biochemical and Physiological Effects:
1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene on living organisms are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene in lab experiments is its ability to selectively bind to metal ions and enzymes, making it a useful tool for studying their function. Additionally, 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene's fluorescent properties make it a useful probe for detecting metal ions in complex biological systems. However, one limitation of using 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene. One potential area of study is the development of 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene-based fluorescent probes for the detection of metal ions in living organisms. Another area of research is the investigation of 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene's potential as an inhibitor of acetylcholinesterase, which may have implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene on living organisms.
Méthodes De Synthèse
1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene can be synthesized by reacting 1,3-dichlorobenzene with potassium carbonate in dimethylformamide, followed by the addition of 2-bromoethanol and sodium hydride. The resulting product is then reacted with potassium tert-butoxide in tert-butanol to obtain 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene.
Applications De Recherche Scientifique
1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene has been shown to possess antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c11-4-5-13-6-7-14-10-3-1-2-9(12)8-10/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESPNVMMFMERES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Bromoethoxy)ethoxy]-3-chlorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)

![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965853.png)
![9-[3-(3-chlorophenoxy)propyl]-9H-carbazole](/img/structure/B4965859.png)

![6-chloro-N-{4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-4-quinolinamine hydrochloride](/img/structure/B4965863.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4965868.png)



![3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol](/img/structure/B4965906.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B4965914.png)
![(4-biphenylylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4965916.png)